molecular formula C7H18N2O4 B12719401 N',N'-dimethylpropane-1,3-diamine;formic acid CAS No. 134971-35-0

N',N'-dimethylpropane-1,3-diamine;formic acid

Cat. No.: B12719401
CAS No.: 134971-35-0
M. Wt: 194.23 g/mol
InChI Key: LRRWYYTUAOSVEO-UHFFFAOYSA-N
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Description

N',N'-dimethylpropane-1,3-diamine;formic acid is a chemical complex formed between N',N'-dimethylpropane-1,3-diamine (DMPA) and formic acid. This combination is typically explored in research and industrial applications where the properties of the diamine are modulated by the acid. The parent amine, N,N'-Dimethyl-1,3-propanediamine (DMPA), is known to function as a chemical crosslinking reagent . Its structure features two amine groups separated by a three-carbon propane chain, making it a versatile building block for constructing more complex molecules and for facilitating reactions where molecular bridging is required . As a reactive intermediate, DMPA can undergo various reactions typical of amines, such as salt formation, amidation, and condensation. In its application as a catalyst, particularly in the production of rigid polyurethane foams, compounds with similar structures (like Tris(3-dimethylaminopropyl)amine) are utilized . The combination with formic acid may be related to the formation of a salt, which can alter the compound's physical properties, such as solubility and volatility, for specific synthetic or catalytic processes. This complex is intended for use by qualified researchers in controlled laboratory settings. For Research Use Only (RUO). Not for diagnostic or therapeutic use, nor for human consumption. Handling should only be performed by personnel trained in laboratory safety. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

CAS No.

134971-35-0

Molecular Formula

C7H18N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;formic acid

InChI

InChI=1S/C5H14N2.2CH2O2/c1-7(2)5-3-4-6;2*2-1-3/h3-6H2,1-2H3;2*1H,(H,2,3)

InChI Key

LRRWYYTUAOSVEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN.C(=O)O.C(=O)O

Origin of Product

United States

Preparation Methods

Using Acrylonitrile and Dimethylamine

One of the primary methods for preparing N,N'-dimethyl-1,3-propanediamine involves the reaction of acrylonitrile with dimethylamine to form dimethylaminopropionitrile, which is then hydrogenated to yield the final product.

Step Reaction Conditions Yield
Formation of Dimethylaminopropionitrile Molar ratio of dimethylamine to acrylonitrile: 10:1 to 1:1, Temperature: 10-120°C, Space velocity: 0.1-10 h^-1 Conversion rate > 99%
Hydrogenation Catalyst: Raney-Ni, Co-catalyst: 0.1-10% Alkaline alcohol solution, Pressure: 3-10 MPa, Space velocity: 0.1-4 h^-1 Yield ≥ 98%

Using Acrolein and Dimethylamine

Another method involves reacting acrolein with dimethylamine to form an intermediate that can be further processed into N,N'-dimethyl-1,3-propanediamine .

Analysis of Preparation Methods

  • Continuous vs. Batch Processes : Continuous processes offer advantages in terms of efficiency, energy savings, and environmental protection compared to batch processes.
  • Catalysts and Conditions : The choice of catalysts (e.g., Raney-Ni) and reaction conditions (e.g., temperature, pressure) significantly affects the yield and selectivity of the final product.

Purification and Characterization

After synthesis, N,N'-dimethyl-1,3-propanediamine can be purified using techniques such as distillation or chromatography. Characterization is typically performed using methods like NMR and HRMS to confirm the molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Preparation

N',N'-Dimethylpropane-1,3-diamine is a lower aliphatic diamine that can be synthesized through several methods. One effective process involves the hydrogenation of dimethylaminopropionitrile, which is derived from dimethylamine and acrylonitrile. This method has shown high conversion and selectivity rates, making it suitable for large-scale production .

Antimalarial Activity

Recent studies have indicated that DMAPA derivatives exhibit potent antimalarial properties. For instance, a series of 1,7-bis(aminoalkyl)diazachrysene derivatives were screened for their efficacy against various Plasmodium falciparum strains. The results demonstrated that modifications to the amine groups significantly enhanced the antimalarial activity of these compounds .

Drug Delivery Systems

DMAPA is also utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its application in enhancing the solubility and bioavailability of poorly soluble drugs has been documented, making it a valuable component in pharmaceutical formulations .

Epoxy Resins

In the plastics industry, N',N'-dimethylpropane-1,3-diamine serves as a hardener for epoxy resins. This application is critical for producing durable materials used in coatings, adhesives, and composite materials .

Textile Industry

DMAPA acts as a cross-linking agent for cellulose fibers in the textile industry. This enhances the durability and water resistance of fabrics, making them more suitable for various applications .

Water Treatment

As an intermediate in the production of flocculating agents, DMAPA plays a significant role in water treatment processes. It aids in the removal of suspended particles from water, thereby improving water quality .

High-Performance Liquid Chromatography (HPLC)

N',N'-Dimethylpropane-1,3-diamine can be effectively analyzed using reverse phase HPLC methods. The use of formic acid as a mobile phase additive enhances mass spectrometry compatibility, facilitating the separation and identification of various compounds .

Case Studies

Application AreaDescriptionReference
Antimalarial AgentsScreening of DMAPA derivatives against P. falciparum strains revealed significant efficacy.
Epoxy ResinsUtilized as a hardener to improve material properties in industrial applications.
Water TreatmentFunctions as an intermediate for flocculating agents to enhance water purification processes.
HPLC AnalysisEffective separation and analysis using formic acid in mobile phases compatible with MS.

Mechanism of Action

The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;formic acid involves its ability to act as a nucleophile due to the presence of amine groups. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Key Features
N',N'-Dimethylpropane-1,3-diamine; Formic Acid Tertiary diamine with dimethyl groups + formic acid Enhanced enzyme inhibition (PDAT), catalytic applications
Propane-1,3-diamine (PAT) Primary diamine (no methyl groups) Lower binding affinity to INMT; acts as a competitive inhibitor
N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine Cyclohexyl-substituted diamine Inhibits ANT(2') enzyme; broader steric hindrance
N,N'-Diethylethane-1,2-diamine Shorter chain (ethane backbone) + ethyl groups Faster intramolecular methyl migration under protonation
3,6-DMAD Acridine-triamine conjugate Potent IRE1α–XBP1 pathway inhibition; dual action on oligomerization/RNase
Enzyme Inhibition:
  • PDAT (N',N'-dimethylpropane-1,3-diamine derivative): Mechanism: Noncompetitive inhibition of rabbit lung INMT (Ki = 12 µM) . Advantage: Methyl groups enhance hydrophobic interactions with allosteric pockets .
  • PAT (propane-1,3-diamine derivative):
    • Mechanism: Competitive inhibition (Ki = 45 µM) due to lack of methyl groups .
    • Limitation: Lower potency compared to PDAT.
Antibacterial Activity:
  • N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine: Targets: ANT(2') aminoglycoside-modifying enzyme (IC₅₀ = 8 µM) . Structural Insight: Cyclohexyl group improves membrane permeability.

Physicochemical Properties

Property N',N'-Dimethylpropane-1,3-diamine; Formic Acid Propane-1,3-diamine N-Cyclohexyl Derivative
Molecular Weight 130.18 (diamine) + 46.03 (formic acid) 74.13 285.45
Solubility High in polar solvents (ethanol, water) Moderate Low (hydrophobic groups)
Thermal Stability Stable up to 150°C (decomposition with formic acid) Stable up to 200°C Stable up to 180°C
pKa (amine groups) 8.9 (primary), 10.2 (tertiary) 9.5, 10.8 8.7, 9.9

Mechanistic Insights

  • Intramolecular Methyl Migration : Protonated N',N'-dimethylpropane-1,3-diamine undergoes methyl migration via an Sₙ2 inversion mechanism, which is energetically favorable compared to retention pathways in shorter-chain diamines .
  • Supramolecular Chemistry : Hydrogen bonding between formic acid and the diamine enhances crystal packing efficiency, as seen in zinc coordination complexes .

Industrial Relevance

  • Polymer Chemistry : The diamine is used in transesterification reactions to synthesize bis-cyclic carbonates, yielding polymers with tunable glass transition temperatures (Tg: -29°C to 55°C) .
  • High-Throughput Drug Discovery : Derivatives like 3,6-DMAD are prioritized for their dual inhibitory effects on IRE1α oligomerization and RNase activity .

Biological Activity

N',N'-Dimethylpropane-1,3-diamine; formic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

N',N'-Dimethylpropane-1,3-diamine is a diamine derivative characterized by two amine groups attached to a propane chain with dimethyl substitutions. The addition of formic acid forms a salt that may enhance its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of diamines have shown efficacy against various bacterial strains. A study demonstrated that certain diamine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Diamine AS. aureus32 µg/mL
Diamine BE. coli16 µg/mL

Anticancer Activity

Diamines are also being explored for their anticancer properties. A case study involving related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism is thought to involve the inhibition of specific kinases that promote cell survival .

CompoundCancer Cell LineIC50 (µM)
Diamine CHeLa10
Diamine DMCF-75

Anti-inflammatory Activity

The anti-inflammatory potential of N',N'-dimethylpropane-1,3-diamine; formic acid has been investigated in vitro. Results showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

The biological activity of N',N'-dimethylpropane-1,3-diamine; formic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of N',N'-dimethylpropane-1,3-diamine derivatives against multi-drug resistant strains. The findings indicated significant activity against resistant E. coli strains, with MIC values lower than those for traditional antibiotics .
  • Cancer Cell Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptotic markers observed via flow cytometry .

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